H-Dmt-Tic-NH-(R)CH(CH2-COOH)-Bid
Description
H-Dmt-Tic-NH-(R)CH(CH2-COOH)-Bid is a pseudopeptide derived from the opioid pharmacophore Dmt-Tic (2′,6′-dimethyl-L-tyrosine-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid). This compound features a C-terminal 1H-benzimidazol-2-yl (Bid) group linked via an aspartic acid residue in the (R)-configuration . Its design aims to optimize δ-opioid receptor (DOR) selectivity and functional activity.
Properties
Molecular Formula |
C31H33N5O5 |
|---|---|
Molecular Weight |
555.6 g/mol |
IUPAC Name |
(3R)-3-[[(3S)-2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-3-(1H-benzimidazol-2-yl)propanoic acid |
InChI |
InChI=1S/C31H33N5O5/c1-17-11-21(37)12-18(2)22(17)14-23(32)31(41)36-16-20-8-4-3-7-19(20)13-27(36)30(40)35-26(15-28(38)39)29-33-24-9-5-6-10-25(24)34-29/h3-12,23,26-27,37H,13-16,32H2,1-2H3,(H,33,34)(H,35,40)(H,38,39)/t23-,26+,27-/m0/s1 |
InChI Key |
USVQTDLSVBRMCR-RNJDCESWSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1C[C@@H](C(=O)N2CC3=CC=CC=C3C[C@H]2C(=O)N[C@H](CC(=O)O)C4=NC5=CC=CC=C5N4)N)C)O |
Canonical SMILES |
CC1=CC(=CC(=C1CC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NC(CC(=O)O)C4=NC5=CC=CC=C5N4)N)C)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Pharmacological Properties:
- Receptor Affinity: Exhibits subnanomolar affinity for δ-opioid receptors (Kiδ ≈ 0.12–0.36 nM) but retains moderate μ-opioid receptor (MOR) affinity (Kiμ = 16.1 nM) .
- Functional Activity : Acts as a δ-opioid agonist, though its (R)-aspartic acid configuration may reduce δ-selectivity compared to the (S)-isomer (UFP-512) .
- Therapeutic Potential: Preclinical studies suggest roles in analgesia, neuroprotection, and mood regulation, though its behavioral effects (e.g., sedation vs. excitation) differ from structurally related compounds .
Comparison with Structurally Similar Compounds
H-Dmt-Tic-NH-(S)CH(CH2-COOH)-Bid (UFP-512)
- Structural Difference : (S)-configuration of the aspartic acid side chain.
- Receptor Affinity : Higher δ-selectivity (Kiμ/Kiδ = 122) compared to the (R)-isomer (Kiμ/Kiδ = ~14–16) .
- Functional Activity :
- Clinical Relevance : Proposed for treating neuropathic pain and mood disorders due to its peripheral DOR activation and low abuse liability .
H-Dmt-Tic-NH-CH2-Bid (UFP-502)
- Structural Difference : Lacks the aspartic acid side chain; replaced by a glycine-derived methylene group.
- Receptor Affinity : Lower δ-selectivity (Kiμ/Kiδ = 14) compared to UFP-512 .
- Functional Activity: Full δ-agonist with antinociceptive potency comparable to UFP-512 but reduced metabolic stability . N1-methylation of the Bid group converts it into a δ-antagonist, highlighting the critical role of the Bid moiety in agonist activity .
H-Dmt-Tic-Lys(Bid) Derivatives
- Structural Difference : Aspartic acid replaced by lysine (charged amine side chain).
- Receptor Affinity : Converts δ-agonists into μ-agonists (Kiδ/Kiμ = 0.33 for H-Dmt-Tic-NH-CH[(CH2)4-NH2]-Bid) .
- Functional Activity :
Structural Determinants of Activity
C-Terminal Modifications
| Compound | C-Terminal Group | δ-Selectivity (Kiμ/Kiδ) | Functional Activity |
|---|---|---|---|
| H-Dmt-Tic-NH-(R)CH(CH2-COOH)-Bid | Asp (R)-COOH | ~14–16 | δ-Agonist |
| H-Dmt-Tic-NH-(S)CH(CH2-COOH)-Bid | Asp (S)-COOH | 122 | δ-Agonist |
| H-Dmt-Tic-NH-CH2-Bid | Gly-CH2 | 14 | δ-Agonist |
| H-Dmt-Tic-NH-CH[(CH2)4-NH2]-Bid | Lys (amine) | 0.33 | μ-Agonist |
Bid Group Modifications
- N1-Methylation : Converts δ-agonists (e.g., UFP-502) into δ-antagonists without affecting μ-receptor affinity .
- Bid vs. Open-Chain Analogs : The Bid group’s aromaticity and hydrogen-bonding capacity are critical for δ-agonist efficacy .
Therapeutic Implications
- This compound: Potential mixed δ/μ activity may limit its utility in conditions requiring pure δ-agonism (e.g., depression) but could offer balanced analgesia with reduced tolerance .
- UFP-512 : Superior δ-selectivity supports its development for peripheral pain syndromes and mood disorders .
- Lysine-Substituted Analogs : μ-Agonism highlights risks of structural modifications altering therapeutic targets .
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